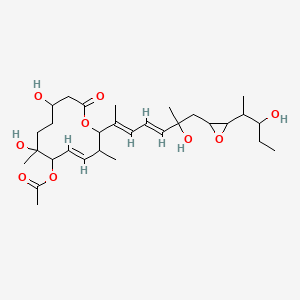

Pladienolide D

Description

Properties

Molecular Formula |

C30H48O9 |

|---|---|

Molecular Weight |

552.7 g/mol |

IUPAC Name |

[(4E)-7,10-dihydroxy-2-[(2E,4E)-6-hydroxy-7-[3-(3-hydroxypentan-2-yl)oxiran-2-yl]-6-methylhepta-2,4-dien-2-yl]-3,7-dimethyl-12-oxo-1-oxacyclododec-4-en-6-yl] acetate |

InChI |

InChI=1S/C30H48O9/c1-8-23(33)20(4)28-24(38-28)17-29(6,35)14-9-10-18(2)27-19(3)11-12-25(37-21(5)31)30(7,36)15-13-22(32)16-26(34)39-27/h9-12,14,19-20,22-25,27-28,32-33,35-36H,8,13,15-17H2,1-7H3/b12-11+,14-9+,18-10+ |

InChI Key |

SDUSVHUQNWGNCQ-RRJBRJTHSA-N |

Isomeric SMILES |

CCC(C(C)C1C(O1)CC(C)(/C=C/C=C(\C)/C2C(/C=C/C(C(CCC(CC(=O)O2)O)(C)O)OC(=O)C)C)O)O |

Canonical SMILES |

CCC(C(C)C1C(O1)CC(C)(C=CC=C(C)C2C(C=CC(C(CCC(CC(=O)O2)O)(C)O)OC(=O)C)C)O)O |

Pictograms |

Irritant; Health Hazard |

Synonyms |

pladienolide D |

Origin of Product |

United States |

Foundational & Exploratory

Discovery and isolation of Pladienolide D from Streptomyces platensis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Pladienolide D, a potent antitumor macrolide, was first isolated from the fermentation broth of the engineered actinomycete Streptomyces platensis Mer-11107.[1][2] This class of natural products has garnered significant interest within the scientific community due to its unique mechanism of action, which involves the modulation of the spliceosome, a critical cellular machine responsible for precursor messenger RNA (pre-mRNA) splicing. Pladienolides exert their biological activity by directly binding to the SF3b subunit of the spliceosome, thereby inhibiting its function.[3][4][5] This technical guide provides a comprehensive overview of the discovery, isolation, and biological evaluation of this compound, presenting detailed experimental protocols and quantitative data to aid researchers in this field.

Discovery from Streptomyces platensis Mer-11107

This compound, along with its congeners (Pladienolides A-G), was discovered and isolated by researchers at Eisai Co., Ltd. from the culture broth of Streptomyces platensis Mer-11107, an engineered strain of the bacterium.[1][2][6][7][8] The discovery was the result of a screening program aimed at identifying novel inhibitors of hypoxia-induced gene expression, a key process in tumor angiogenesis and survival.

Fermentation of Streptomyces platensis Mer-11107 for this compound Production

The production of this compound is achieved through the fermentation of Streptomyces platensis Mer-11107. The following protocol is a synthesized representation based on the available literature.

Culture Media and Conditions

Successful fermentation requires optimized media composition and culture parameters to ensure robust growth of the microorganism and efficient production of the target metabolite.

| Component | Concentration |

| Seed Medium | |

| Glucose | 1.0% (w/v) |

| Soluble Starch | 2.4% (w/v) |

| Yeast Extract | 0.3% (w/v) |

| Meat Extract | 0.3% (w/v) |

| Peptone | 0.5% (w/v) |

| CaCO₃ | 0.2% (w/v) |

| Production Medium | |

| Soluble Starch | 4.0% (w/v) |

| Glucose | 1.0% (w/v) |

| Soybean Meal | 2.0% (w/v) |

| Yeast Extract | 0.5% (w/v) |

| CaCO₃ | 0.2% (w/v) |

| pH | Adjusted to 7.0 before sterilization |

Table 1: Composition of Seed and Production Media for Streptomyces platensis Mer-11107 Fermentation.

Fermentation Protocol

-

Inoculum Preparation: A loopful of a slant culture of Streptomyces platensis Mer-11107 is inoculated into a 50 mL test tube containing 10 mL of seed medium. The culture is incubated at 28°C for 48 hours on a reciprocal shaker.

-

Seed Culture: The resulting seed culture (2 mL) is transferred to a 500 mL Erlenmeyer flask containing 100 mL of the same seed medium. The flask is incubated at 28°C for 48 hours on a rotary shaker.

-

Production Culture: The seed culture (5 mL) is then used to inoculate a 2 L Erlenmeyer flask containing 500 mL of the production medium. The production culture is incubated at 28°C for 7 days on a rotary shaker.

Isolation and Purification of this compound

The following protocol outlines the steps for extracting and purifying this compound from the fermentation broth. This is a generalized procedure based on common techniques for isolating natural products from microbial cultures.[9][10][11][12][13]

Extraction

-

Harvesting: After 7 days of fermentation, the culture broth is harvested.

-

Mycelial Separation: The broth is centrifuged to separate the mycelia from the supernatant.

-

Solvent Extraction: The supernatant is extracted three times with an equal volume of ethyl acetate. The mycelia are also extracted with acetone, and the acetone extract is concentrated and then partitioned between ethyl acetate and water. The ethyl acetate layers from both extractions are combined.

-

Concentration: The combined ethyl acetate extracts are concentrated under reduced pressure to yield a crude extract.

Purification

-

Silica Gel Chromatography: The crude extract is subjected to column chromatography on silica gel. The column is eluted with a gradient of n-hexane and ethyl acetate, followed by a gradient of chloroform and methanol. Fractions are collected and analyzed by thin-layer chromatography (TLC).

-

Preparative HPLC: Fractions containing this compound are pooled, concentrated, and further purified by preparative high-performance liquid chromatography (HPLC) on a C18 column using a gradient of acetonitrile and water as the mobile phase.

-

Crystallization: The purified this compound fraction is concentrated and crystallized from a suitable solvent system (e.g., methanol/water) to yield pure this compound.

Biological Activity and Mechanism of Action

This compound exhibits potent antiproliferative activity against a range of human cancer cell lines. Its primary molecular target is the SF3b complex, a key component of the U2 small nuclear ribonucleoprotein (snRNP) in the spliceosome.[3][4][5]

Inhibition of Pre-mRNA Splicing

By binding to SF3b1, a subunit of the SF3b complex, this compound stalls the spliceosome in an inactive conformation, preventing the catalytic steps of splicing. This leads to the accumulation of unspliced pre-mRNAs and ultimately triggers cell cycle arrest and apoptosis in cancer cells.

In Vitro Antiproliferative Activity

The antiproliferative activity of this compound and its analogs has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values demonstrate their potent cytotoxic effects.

| Compound | Cell Line | IC₅₀ (nM) |

| This compound | U251 (Glioma) | 1.8 |

| Pladienolide B | U251 (Glioma) | 0.4 |

| This compound | WiDr (Colon) | 3.4 |

| Pladienolide B | WiDr (Colon) | 0.9 |

| This compound | DLD-1 (Colon) | 2.9 |

| Pladienolide B | DLD-1 (Colon) | 0.8 |

Table 2: In Vitro Antiproliferative Activity of this compound and B against Human Cancer Cell Lines. Data synthesized from available literature.[1][6]

Experimental Protocols for Biological Evaluation

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[14][15][16][17]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the this compound dilutions. Include a vehicle control (DMSO). Incubate for 72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC₅₀ Calculation: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting the percentage of viability versus the log of the drug concentration.

In Vitro Splicing Assay

This assay is used to determine the effect of this compound on pre-mRNA splicing using HeLa cell nuclear extracts.[18][19][20][21]

-

Reaction Setup: In a microcentrifuge tube on ice, combine the following:

-

HeLa cell nuclear extract (8-12 µL)

-

Splicing buffer (containing ATP, MgCl₂, and KCl)

-

³²P-labeled pre-mRNA substrate

-

This compound at various concentrations (or DMSO as a control)

-

Nuclease-free water to a final volume of 25 µL.

-

-

Incubation: Incubate the reaction mixture at 30°C for 1-2 hours.

-

RNA Extraction: Stop the reaction by adding a stop solution (containing proteinase K and SDS) and extract the RNA using a phenol:chloroform:isoamyl alcohol mixture.

-

RNA Precipitation: Precipitate the RNA with ethanol.

-

Analysis: Resuspend the RNA pellet in formamide loading buffer, denature at 95°C, and separate the RNA products on a denaturing polyacrylamide gel.

-

Visualization: Visualize the radiolabeled RNA bands (pre-mRNA, splicing intermediates, and mature mRNA) by autoradiography. Inhibition of splicing will be indicated by a decrease in the amount of mature mRNA and an accumulation of pre-mRNA.

Conclusion

This compound represents a significant discovery in the field of natural product chemistry and cancer biology. Its unique mode of action, targeting the spliceosome, has opened new avenues for the development of novel anticancer therapeutics. The detailed protocols and data presented in this technical guide are intended to facilitate further research into this promising class of compounds and their potential clinical applications. Continued investigation into the structure-activity relationships of pladienolides and their interactions with the spliceosome will be crucial for the design of next-generation splicing modulators with improved efficacy and safety profiles.

References

- 1. Pladienolides, new substances from culture of Streptomyces platensis Mer-11107. I. Taxonomy, fermentation, isolation and screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. (PDF) Pladienolides, New Substances From Culture of [research.amanote.com]

- 3. researchgate.net [researchgate.net]

- 4. Splicing factor SF3b as a target of the antitumor natural product pladienolide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biological validation that SF3b is a target of the antitumor macrolide pladienolide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pladienolides, new substances from culture of Streptomyces platensis Mer-11107. III. In vitro and in vivo antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. A Three-Step Process to Isolate Large Quantities of Bioactive Sesquiterpene Lactones from Cichorium intybus L. Roots and Semisynthesis of Chicory STLs Standards - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Separation, purification, and crystallization of 1,5-pentanediamine hydrochloride from fermentation broth by cation resin [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. A platform technology of recovery of lactic acid from a fermentation broth of novel substrate Zizyphus oenophlia - PMC [pmc.ncbi.nlm.nih.gov]

- 14. MTT assay protocol | Abcam [abcam.com]

- 15. texaschildrens.org [texaschildrens.org]

- 16. researchgate.net [researchgate.net]

- 17. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. scispace.com [scispace.com]

- 20. Preparation of Splicing Competent Nuclear Extract from Mammalian Cells and In Vitro Pre-mRNA Splicing Assay | Springer Nature Experiments [experiments.springernature.com]

- 21. In Vitro Assay of Pre-mRNA Splicing in Mammalian Nuclear Extract - PMC [pmc.ncbi.nlm.nih.gov]

Pladienolide D: A Technical Guide to a Natural Product Spliceosome Modulator

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pladienolides are a class of 12-membered macrolides, first isolated from Streptomyces platensis, that have garnered significant attention as potent anti-tumor agents.[1] These natural products function as modulators of the spliceosome, the cellular machinery responsible for precursor messenger RNA (pre-mRNA) splicing. The spliceosome excises non-coding introns and ligates protein-coding exons to produce mature mRNA. Pladienolide D, a prominent member of this family, exerts its biological activity by directly targeting the SF3b (splicing factor 3b) subcomplex, a critical component of the U2 small nuclear ribonucleoprotein (snRNP).[2][3][4] By binding to SF3b, this compound modulates the splicing process, leading to the accumulation of unspliced pre-mRNA and the generation of aberrant mRNA transcripts. This disruption of normal splicing preferentially induces apoptosis in cancer cells, making this compound and its analogs promising candidates for cancer therapy.[5] This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, quantitative biological data, and detailed experimental protocols relevant to its study.

Mechanism of Action: Targeting the Spliceosome

This compound's primary molecular target is the SF3b complex within the spliceosome. The binding of this compound to SF3b is a high-affinity interaction that interferes with the proper recognition of the branch point sequence during the early stages of spliceosome assembly.[6] This interference prevents the catalytic steps of splicing, resulting in intron retention and exon skipping. The accumulation of mis-spliced mRNA transcripts triggers cellular stress responses and ultimately leads to programmed cell death, or apoptosis.[5][7]

The modulation of splicing by this compound affects a multitude of genes, including those involved in cell cycle regulation and apoptosis. For instance, treatment with pladienolide analogs has been shown to alter the splicing of apoptosis-related genes such as MCL-1 and BCL-X, promoting the expression of pro-apoptotic isoforms.[5] This selective alteration of splicing patterns contributes to the potent and cancer-cell-specific cytotoxic effects of this class of compounds.

digraph "Pladienolide_D_Signaling_Pathway" {

graph [fontname="Arial", fontsize=12, labelloc="t", label="this compound Mechanism of Action", pad="0.5", nodesep="0.5", ranksep="0.5", splines=ortho, rankdir=TB];

node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];

edge [fontname="Arial", fontsize=10, arrowhead=vee];

// Nodes

PladienolideD [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];

SF3b [label="SF3b Subunit\n(of U2 snRNP)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Spliceosome [label="Spliceosome Assembly", fillcolor="#FBBC05", fontcolor="#202124"];

pre_mRNA [label="pre-mRNA", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];

Splicing [label="pre-mRNA Splicing", fillcolor="#FBBC05", fontcolor="#202124"];

Aberrant_Splicing [label="Aberrant Splicing\n(Intron Retention,\nExon Skipping)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Unspliced_mRNA [label="Accumulation of\nUnspliced pre-mRNA", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Mature_mRNA [label="Mature mRNA", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"];

Protein [label="Functional Proteins", fillcolor="#34A853", fontcolor="#FFFFFF"];

Cell_Cycle_Arrest [label="Cell Cycle Arrest", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Apoptosis [label="Apoptosis", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Cancer_Cell_Death [label="Cancer Cell Death", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges

PladienolideD -> SF3b [label="Binds to"];

SF3b -> Spliceosome [label="Component of"];

pre_mRNA -> Splicing;

Spliceosome -> Splicing [label="Catalyzes"];

SF3b -> Splicing [style=invis];

PladienolideD -> Splicing [label="Inhibits", style=dashed, color="#EA4335"];

Splicing -> Mature_mRNA [label="Produces"];

Mature_mRNA -> Protein [label="Translates to"];

Splicing -> Aberrant_Splicing [label="Leads to", style=dashed, color="#EA4335"];

Aberrant_Splicing -> Unspliced_mRNA;

Unspliced_mRNA -> Cell_Cycle_Arrest;

Unspliced_mRNA -> Apoptosis;

Cell_Cycle_Arrest -> Cancer_Cell_Death;

Apoptosis -> Cancer_Cell_Death;

}

Caption: A streamlined workflow for determining the cytotoxicity of this compound using the MTT assay.

In Vitro Splicing Assay

This assay measures the ability of a compound to inhibit the splicing of a pre-mRNA substrate in a cell-free system.

Materials:

-

HeLa cell nuclear extract

-

Radiolabeled pre-mRNA substrate (e.g., derived from adenovirus major late transcript)

-

This compound (or analog) stock solution

-

Splicing reaction buffer components (e.g., potassium glutamate, magnesium acetate, ATP, creatine phosphate)

-

Denaturing polyacrylamide gel electrophoresis (PAGE) apparatus

-

Phosphorimager

Procedure:

-

Reaction Setup: Prepare splicing reactions by combining HeLa nuclear extract, radiolabeled pre-mRNA substrate, and splicing reaction buffer components.

-

Compound Addition: Add varying concentrations of this compound or a vehicle control to the splicing reactions.

-

Incubation: Incubate the reactions at 30°C for a defined period (e.g., 60 minutes) to allow splicing to occur.

-

RNA Extraction: Stop the reactions and extract the RNA from each sample.

-

Denaturing PAGE: Separate the RNA products (pre-mRNA, mRNA, splicing intermediates) on a denaturing polyacrylamide gel.

-

Visualization and Quantification: Visualize the radiolabeled RNA bands using a phosphorimager. Quantify the intensity of the pre-mRNA and mRNA bands to determine the percentage of splicing inhibition for each compound concentration.

-

Data Analysis: Plot the percentage of splicing inhibition against the log of the compound concentration to determine the IC50 value for splicing inhibition.

Quantitative Analysis of Splicing Modulation (Intron Retention)

The effect of this compound on splicing can be quantified by measuring the retention of specific introns in cellular RNA.

Materials:

-

Cancer cells treated with this compound or vehicle control

-

RNA extraction kit

-

Reverse transcriptase and reagents for cDNA synthesis

-

Quantitative PCR (qPCR) machine and reagents

-

Primers specific for a target gene, with one primer in an exon and the other spanning an exon-intron junction (for unspliced pre-mRNA) or in the adjacent exon (for spliced mRNA).

Procedure:

-

Cell Treatment and RNA Extraction: Treat cells with this compound and extract total RNA.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using reverse transcriptase.

-

qPCR: Perform qPCR using the specific primer sets for the unspliced and spliced forms of the target gene. A housekeeping gene should be used for normalization.

-

Data Analysis: Calculate the relative amount of unspliced pre-mRNA to spliced mRNA for both treated and control samples. The increase in the ratio of unspliced to spliced transcript in the treated samples indicates the degree of intron retention. This can be expressed as an "Intron Retention (IR) ratio".[5]

```dot

digraph "Splicing_Analysis_Workflow" {

graph [fontname="Arial", fontsize=12, labelloc="t", label="Workflow for Quantifying Intron Retention", pad="0.5", nodesep="0.5", ranksep="0.5", splines=ortho, rankdir=TB];

node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];

edge [fontname="Arial", fontsize=10, arrowhead=vee];

// Nodes

Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

Cell_Treatment [label="Treat Cells with\nthis compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];

RNA_Extraction [label="Extract Total RNA", fillcolor="#4285F4", fontcolor="#FFFFFF"];

cDNA_Synthesis [label="Synthesize cDNA", fillcolor="#FBBC05", fontcolor="#202124"];

qPCR [label="Perform qPCR with\nSpecific Primers", fillcolor="#34A853", fontcolor="#FFFFFF"];

Data_Analysis [label="Analyze Data\n(Calculate Intron\nRetention Ratio)", fillcolor="#34A853", fontcolor="#FFFFFF"];

End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges

Start -> Cell_Treatment;

Cell_Treatment -> RNA_Extraction;

RNA_Extraction -> cDNA_Synthesis;

cDNA_Synthesis -> qPCR;

qPCR -> Data_Analysis;

Data_Analysis -> End;

}

References

- 1. researchgate.net [researchgate.net]

- 2. escholarship.org [escholarship.org]

- 3. Splicing factor SF3b as a target of the antitumor natural product pladienolide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Targeting the spliceosome in chronic lymphocytic leukemia with the macrolides FD-895 and pladienolide-B - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biological validation that SF3b is a target of the antitumor macrolide pladienolide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

Antitumor Properties of Pladienolide D: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pladienolide D, a member of the 12-membered macrolide family of natural products isolated from Streptomyces platensis, has demonstrated significant potential as an antitumor agent. Its primary mechanism of action involves the targeted inhibition of the SF3b (splicing factor 3b) complex, a critical component of the spliceosome. This inhibition leads to widespread pre-mRNA splicing aberrations, ultimately inducing cell cycle arrest and apoptosis in cancer cells. The potent bioactivity of this class of molecules is underscored by the advancement of E7107, a synthetic derivative of this compound, into clinical trials. This technical guide provides a comprehensive overview of the antitumor properties of this compound and its analogs, with a focus on its mechanism of action, quantitative biological data, and detailed experimental protocols.

Mechanism of Action: Targeting the Spliceosome

The spliceosome is a complex molecular machine responsible for the precise removal of introns from pre-messenger RNA (pre-mRNA), a crucial step in gene expression. The SF3b complex is a core component of the U2 small nuclear ribonucleoprotein (snRNP) particle within the spliceosome, playing a pivotal role in recognizing the branch point sequence of introns.

Pladienolides, including this compound, exert their potent antitumor effects by directly binding to the SF3b complex.[1] This binding event disrupts the normal function of the spliceosome, leading to the inhibition of pre-mRNA splicing.[2] The consequences of this inhibition are multifaceted and ultimately detrimental to rapidly proliferating cancer cells:

-

Intron Retention and Exon Skipping: Inhibition of SF3b leads to the retention of introns and skipping of exons in a multitude of transcripts, resulting in the production of aberrant, non-functional mRNAs.

-

Nonsense-Mediated Decay (NMD): Many of these improperly spliced transcripts are targeted for degradation by the nonsense-mediated decay pathway.

-

Apoptosis Induction: The accumulation of mis-spliced transcripts and the subsequent disruption of normal protein synthesis trigger cellular stress pathways, leading to programmed cell death (apoptosis).

-

Cell Cycle Arrest: Pladienolides have been shown to induce cell cycle arrest at both the G1 and G2/M phases, preventing cancer cells from proceeding through the cell division cycle.[3]

The following diagram illustrates the central mechanism of this compound's action:

Downstream Signaling Pathways

The inhibition of the SF3b complex by Pladienolides triggers a cascade of downstream signaling events that culminate in apoptosis and cell cycle arrest. While much of the detailed pathway elucidation has been performed with the closely related analog Pladienolide B, the similar biological activities suggest a conserved mechanism for this compound.

Apoptosis Induction Pathway

In cervical carcinoma cells, Pladienolide B has been shown to induce apoptosis through a p53-independent mechanism involving the modulation of the p73 protein.[4] The inhibition of SF3b leads to an altered splicing of p73, favoring the pro-apoptotic TAp73 isoform over the anti-apoptotic ΔNp73 isoform. This shift in the TAp73/ΔNp73 ratio initiates the intrinsic apoptotic pathway:

-

Upregulation of Bax and Downregulation of Bcl-2: The increased TAp73 activity leads to an increased Bax/Bcl-2 ratio, promoting mitochondrial outer membrane permeabilization.

-

Cytochrome c Release: This change in mitochondrial membrane potential results in the release of cytochrome c into the cytoplasm.

-

Caspase Activation: Cytoplasmic cytochrome c activates the caspase cascade, leading to the cleavage and activation of executioner caspases like caspase-3, which then dismantle the cell.[4]

The following diagram outlines this apoptotic signaling cascade:

Cell Cycle Arrest

Pladienolides induce cell cycle arrest at both the G1 and G2/M phases.[3] In erythroleukemia cell lines, Pladienolide B was shown to cause a G0/G1 phase arrest.[5] This multifaceted impact on the cell cycle further contributes to its potent antitumor activity. The precise molecular mechanisms governing this cell cycle arrest are still under investigation but are likely linked to the aberrant expression of key cell cycle regulators due to splicing inhibition.

Quantitative Data: In Vitro and In Vivo Antitumor Activity

The antitumor potency of this compound and its analogs has been evaluated in a variety of cancer cell lines and in vivo models. The following tables summarize key quantitative data.

Table 1: In Vitro Cytotoxicity of this compound and Analogs

| Compound | Cancer Type | Cell Line | IC50 (nM) | Reference |

| This compound | - | U251 (Glioblastoma) | 6 | [3] |

| Pladienolide B | - | U251 (Glioblastoma) | 3.5 | [3] |

| Gastric Cancer | MKN-1 | 0.6 | [6] | |

| MKN-7 | 1.1 | [6] | ||

| MKN-28 | 4.0 | [6] | ||

| MKN-45 | 1.0 | [6] | ||

| MKN-74 | 0.8 | [6] | ||

| KATO III | 2.0 | [6] | ||

| Erythroleukemia | HEL | 1.5 | [5] | |

| K562 | 25 | [5] | ||

| Pladienolide B Derivative | Gastric Cancer | MKN-1 | 0.4 | [6] |

| MKN-7 | 0.8 | [6] | ||

| MKN-28 | 3.4 | [6] | ||

| MKN-45 | 0.5 | [6] | ||

| MKN-74 | 0.7 | [6] | ||

| KATO III | 1.6 | [6] | ||

| Primary Gastric Cancer Cells | (12 patient samples) | 4.9 ± 4.7 | [6] | |

| E7107 (this compound derivative) | Various | 39 human cancer cell lines | 0.2 - 21.1 | [7] |

Table 2: In Vivo Antitumor Efficacy of Pladienolide Derivatives

| Compound | Tumor Model | Animal Model | Dosing Regimen | Outcome | Reference |

| Pladienolide B Derivative | Gastric Cancer Xenograft (primary cells) | SCID Mice | 10 mg/kg, i.p. | Complete tumor disappearance within 2 weeks | [6] |

| E7107 | BSY-1 (Breast), MDA-MB-468 (Breast), LC-6-JCK (NSCLC), NIH:OVCAR-3 (Ovary) Xenografts | Mice | 0.625 - 10 mg/kg/day | Curative effect in 5/5 animals | [7] |

| WiDr (Colon) Xenograft | Mice | qd x 5, repeated every 2 weeks | Excellent and long-lasting antitumor effects | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the antitumor properties of this compound.

MTT Assay for Cell Viability

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only). Incubate for the desired treatment period (e.g., 48 or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

-

Absorbance Measurement: Gently shake the plate to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Subtract the absorbance of the no-cell control from all other readings. Calculate the percentage of cell viability relative to the vehicle-treated control.

The following workflow diagram illustrates the MTT assay procedure:

TUNEL Assay for Apoptosis Detection

Principle: The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis. The enzyme terminal deoxynucleotidyl transferase (TdT) adds labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.

Protocol for Adherent Cells:

-

Cell Culture and Treatment: Grow cells on coverslips in a multi-well plate. Treat with this compound as desired.

-

Fixation: Wash cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilization: Wash with PBS and permeabilize with 0.25% Triton X-100 in PBS for 20 minutes at room temperature.

-

Equilibration: Wash with PBS and incubate with equilibration buffer (provided in commercial kits) for 5-10 minutes.

-

TdT Labeling: Incubate cells with the TdT reaction mix (containing TdT enzyme and fluorescently labeled dUTPs) in a humidified chamber at 37°C for 60 minutes, protected from light.

-

Washing: Stop the reaction by washing the cells with PBS.

-

Counterstaining (Optional): Stain the nuclei with a DNA dye such as DAPI.

-

Mounting and Visualization: Mount the coverslips onto microscope slides and visualize using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.

Flow Cytometry for Cell Cycle Analysis

Principle: This method uses a fluorescent DNA-binding dye, such as propidium iodide (PI), to quantify the DNA content of individual cells. Since DNA content doubles during the S phase and is halved during mitosis, the distribution of cells in G0/G1, S, and G2/M phases can be determined.

Protocol:

-

Cell Culture and Treatment: Culture cells to approximately 70-80% confluency and treat with this compound for the desired duration.

-

Harvesting: Harvest both adherent and floating cells. Centrifuge to pellet the cells.

-

Fixation: Wash the cell pellet with cold PBS. Resuspend the cells and fix by adding ice-cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours (or overnight).

-

Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing propidium iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The PI fluorescence intensity is measured to generate a histogram of DNA content.

-

Data Analysis: Use cell cycle analysis software to de-convolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Synthesis and Development

The complex structure of pladienolides presents a significant synthetic challenge. However, several total syntheses of Pladienolide B and D have been reported, paving the way for the generation of novel analogs with improved pharmacological properties.[8] The clinical candidate E7107 is a semi-synthetic derivative of this compound, highlighting the potential for medicinal chemistry efforts to optimize this natural product scaffold.[7]

Conclusion and Future Directions

This compound and its analogs represent a promising class of antitumor agents with a novel mechanism of action targeting the spliceosome. Their potent activity against a broad range of cancer cell lines and in vivo efficacy underscore their therapeutic potential. Further research is warranted to fully elucidate the detailed signaling pathways modulated by this compound in different cancer contexts and to develop next-generation spliceosome inhibitors with improved efficacy and safety profiles for clinical applications. The correlation between the expression of certain cell cycle regulatory proteins, such as pRB and cyclin E, and sensitivity to E7107 suggests the potential for developing predictive biomarkers to guide patient selection in future clinical trials.[9]

References

- 1. Modulation of SF3B1 in the pre-mRNA spliceosome induces a RIG-I-dependent type I IFN response - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Microbial and Natural Metabolites That Inhibit Splicing: A Powerful Alternative for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. High antitumor activity of pladienolide B and its derivative in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. researchgate.net [researchgate.net]

- 9. High antitumor activity of pladienolide B and its derivative in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

The Antiproliferative Power of Pladienolide D: A Technical Guide for Researchers

An In-depth Examination of the Spliceosome Inhibitor's Activity in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antiproliferative activity of Pladienolide D, a potent macrocyclic lactone that targets the spliceosome. Drawing on extensive research primarily focused on its close and well-studied analog, Pladienolide B, this document details the compound's mechanism of action, its effects on cancer cell proliferation, and the molecular pathways it modulates. Given the structural and functional similarities between this compound and B, the data presented for Pladienolide B is considered highly representative of this compound's activity. Both compounds are known to bind to the SF3b1 subunit of the spliceosome, initiating a cascade of events that ultimately lead to cancer cell death.[1]

Core Mechanism of Action: Targeting the Spliceosome

This compound exerts its potent anticancer effects by directly targeting a critical component of the cellular machinery known as the spliceosome. Specifically, it binds to the SF3b1 (Splicing Factor 3b subunit 1) protein within the U2 small nuclear ribonucleoprotein (snRNP) complex.[2][3] This interaction disrupts the normal splicing of pre-messenger RNA (pre-mRNA), leading to an accumulation of unspliced or abnormally spliced mRNA transcripts. The cellular machinery's inability to produce functional proteins from these aberrant transcripts triggers a series of stress responses, culminating in cell cycle arrest and programmed cell death (apoptosis).

Quantitative Analysis of Antiproliferative Activity

The efficacy of a potential anticancer agent is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit a biological process by 50%. The following table summarizes the IC50 values of Pladienolide B, a close analog of this compound, in various cancer cell lines, demonstrating its potent, low nanomolar activity.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| HEL | Erythroleukemia | 1.5 | [4][5] |

| K562 | Erythroleukemia | 25 | [4][5] |

| MKN1 | Gastric Cancer | 4.0 | [6] |

| MKN7 | Gastric Cancer | 0.6 | [6] |

| MKN28 | Gastric Cancer | 1.2 | [6] |

| MKN74 | Gastric Cancer | 0.8 | [6] |

| NUGC-3 | Gastric Cancer | 1.9 | [6] |

| NUGC-4 | Gastric Cancer | 1.1 | [6] |

| HeLa | Cervical Cancer | Low nM concentrations | [2][7] |

| Ovarian Cancer Cells | Ovarian Cancer | 2-4 | [8] |

Induction of Apoptosis

A key mechanism through which this compound mediates its antiproliferative effects is the induction of apoptosis. Treatment of cancer cells with Pladienolide B has been shown to significantly increase the population of apoptotic cells. This is often quantified by flow cytometry using Annexin V and Propidium Iodide (PI) staining.

| Cell Line | Treatment | Apoptotic Cells (%) | Reference |

| HeLa | Pladienolide B (0.1-2.0 nM) for 24h | Significant increase vs. control | [2][7] |

| Ovarian Cancer Cells | Pladienolide B | Dose-dependent increase | [8] |

| HEL | Pladienolide B | Significant increase | [9] |

| K562 | Pladienolide B | Significant increase | [9] |

Cell Cycle Arrest

In addition to inducing apoptosis, this compound also halts the proliferation of cancer cells by arresting the cell cycle at specific checkpoints. This prevents the cells from dividing and growing. The specific phase of cell cycle arrest can vary depending on the cancer cell type.

| Cell Line | Treatment | Cell Cycle Arrest Phase | Reference |

| HeLa | Pladienolide B (0.1-2.0 nM) for 24h | G2/M phase | [2][7] |

| HEL | Pladienolide B | G0/G1 phase | [4][5] |

| K562 | Pladienolide B | G0/G1 phase | [4][5] |

Signaling Pathways Modulated by this compound

The binding of this compound to SF3b1 initiates a signaling cascade that culminates in apoptosis and cell cycle arrest. Key pathways identified through studies with Pladienolide B include the p73-mediated pathway and the intrinsic mitochondrial apoptosis pathway.

Caption: this compound's mechanism of action leading to apoptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the antiproliferative activity of this compound.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of this compound (or Pladienolide B) and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, 72 hours).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.[3]

Caption: Workflow for assessing cell viability using the MTT assay.

Apoptosis Assay (Annexin V/PI Staining)

This assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.

-

Cell Treatment: Treat cancer cells with this compound at the desired concentrations for the specified time.

-

Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[3]

Caption: Workflow for apoptosis detection by Annexin V/PI staining.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.

-

Cell Treatment: Treat cells with this compound as required.

-

Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol while vortexing gently. Incubate at 4°C for at least 30 minutes.

-

Washing: Wash the fixed cells with PBS.

-

RNase Treatment and Staining: Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A. The RNase A is crucial to degrade RNA and ensure that only DNA is stained.

-

Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[3][10][11]

Caption: Workflow for cell cycle analysis using propidium iodide.

Conclusion

This compound, through its targeted inhibition of the SF3b1 spliceosome component, represents a promising avenue for the development of novel anticancer therapeutics. Its ability to induce potent antiproliferative effects, including apoptosis and cell cycle arrest at low nanomolar concentrations, underscores its potential. While much of the detailed mechanistic and quantitative data comes from its close analog, Pladienolide B, the high degree of structural and functional similarity strongly suggests that this compound operates through a conserved mechanism of action. Further research specifically focused on this compound will be valuable to fully elucidate its therapeutic potential and to identify specific cancer types that may be particularly susceptible to its spliceosome-modulating activity. This technical guide provides a solid foundation for researchers and drug development professionals to understand and further investigate the antiproliferative properties of this compelling natural product.

References

- 1. Splicing factor SF3b as a target of the antitumor natural product pladienolide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. Apoptosis induction and cell cycle arrest of pladienolide B in erythroleukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. High antitumor activity of pladienolide B and its derivative in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Inhibition of SF3B1 improves the immune microenvironment through pyroptosis and synergizes with αPDL1 in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Flow cytometry with PI staining | Abcam [abcam.com]

- 11. cancer.wisc.edu [cancer.wisc.edu]

Early Pharmacological Insights into the Pladienolide Family: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The Pladienolide family of macrolides, natural products isolated from Streptomyces platensis, has garnered significant attention in the field of oncology for their potent antitumor activities. Early pharmacological studies have been instrumental in elucidating their unique mechanism of action, which centers on the modulation of the spliceosome, a critical cellular machinery for gene expression. This technical guide provides an in-depth overview of the foundational pharmacological research on the Pladienolide family, with a focus on quantitative data, experimental methodologies, and the intricate signaling pathways involved.

Core Mechanism of Action: Targeting the Spliceosome

Pladienolides exert their potent cytotoxic effects by directly targeting the Splicing Factor 3b (SF3b) subunit 1 (SF3B1), a core component of the U2 small nuclear ribonucleoprotein (snRNP) within the spliceosome.[1][2][3][4][5][6] This interaction inhibits the pre-mRNA splicing process, leading to an accumulation of unspliced mRNA, cell cycle arrest, and ultimately, apoptosis in cancer cells.[1][3][7] The binding of Pladienolides to the SF3b complex interferes with the recognition of the branch point sequence in the pre-mRNA, stalling the spliceosome at the A complex stage.[5][8]

Quantitative Analysis of Antitumor Activity

The antitumor potency of the Pladienolide family, particularly Pladienolide B, has been quantified across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values consistently fall within the low nanomolar range, highlighting their exceptional efficacy.

| Compound | Cell Line | Assay Type | IC50 / GI50 (nM) | Reference |

| Pladienolide B | Gastric Cancer Cell Lines (6 lines) | MTT Assay | Mean IC50: 1.6 ± 1.2 (range: 0.6–4.0) | [7][9] |

| Primary Cultured Gastric Cancer Cells (12 cases) | MTT Assay | Mean IC50: 4.9 ± 4.7 (range: 0.3–16) | [9] | |

| Human Cervical Carcinoma (HeLa) | Cell Viability | Concentration-dependent decrease (0.1-2 nM) | [1] | |

| Pladienolide B Derivative | Gastric Cancer Cell Lines (6 lines) | MTT Assay | Mean IC50: 1.2 ± 1.1 (range: 0.4–3.4) | [7] |

| Pladienolide B | Various Human Cancer Cell Lines | Proliferation | Low nanomolar range | [9] |

| E7107 (Pladienolide D derivative) | Various Human Cancer Cell Lines | Cell Growth Inhibition | 0.2 - 21.1 | [10] |

| Pladienolide B | Anti-VEGF-PLAP | - | IC50: 1.8 | [10] |

| This compound | Anti-VEGF-PLAP | - | IC50: 5.1 | [10] |

| Pladienolide B | Antiproliferative | - | IC50: 3.5 | [10] |

| This compound | Antiproliferative | - | IC50: 6 | [10] |

Key Experimental Protocols

The following sections detail the methodologies employed in the early pharmacological evaluation of the Pladienolide family.

Cell Viability and Proliferation Assays (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

Protocol:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of Pladienolide compounds or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, 72 hours).

-

MTT Incubation: After the treatment period, the culture medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for 3-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO, isopropanol with HCl) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry is utilized to analyze the distribution of cells in different phases of the cell cycle (G1, S, G2/M) following treatment with Pladienolide compounds.

Protocol:

-

Cell Treatment: Cells are treated with Pladienolide B at various concentrations (e.g., 0.1, 0.5, 2.0 nM) for a specific time (e.g., 24 hours).[3]

-

Cell Harvesting and Fixation: Cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol overnight at -20°C.

-

Staining: The fixed cells are washed with PBS and then stained with a solution containing a DNA-intercalating dye (e.g., propidium iodide) and RNase A to ensure only DNA is stained.

-

Flow Cytometry Analysis: The DNA content of the stained cells is analyzed using a flow cytometer. The intensity of the fluorescence from the DNA dye is proportional to the amount of DNA in each cell.

-

Data Interpretation: The resulting data is displayed as a histogram, where the x-axis represents the fluorescence intensity (DNA content) and the y-axis represents the number of cells. The percentage of cells in the G1, S, and G2/M phases of the cell cycle is quantified. Pladienolide B has been shown to induce cell cycle arrest in the G1 and G2/M phases.[3]

Apoptosis Assays

The induction of apoptosis, or programmed cell death, is a key mechanism of Pladienolide-induced cytotoxicity.

Annexin V/Propidium Iodide (PI) Staining:

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Cells are treated with Pladienolide compounds for a defined period.

-

Staining: Cells are harvested and stained with Annexin V conjugated to a fluorescent dye (e.g., FITC) and PI. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a nuclear stain that is excluded by viable cells but can enter cells with compromised membranes (late apoptotic and necrotic cells).

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to quantify the different cell populations.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key molecular interactions and experimental processes involved in the study of Pladienolides.

Caption: Mechanism of action of Pladienolide B targeting the SF3B1 subunit.

Caption: Experimental workflow for the MTT cell viability assay.

Caption: Workflow for cell cycle analysis using flow cytometry.

Conclusion

The early pharmacological studies of the Pladienolide family have firmly established their role as potent and specific inhibitors of the spliceosome. The consistent low nanomolar activity against a variety of cancer cell lines, coupled with a well-defined mechanism of action, underscores their potential as a novel class of anticancer agents. The detailed experimental protocols and a clear understanding of the signaling pathways involved provide a solid foundation for further research and development in this promising area of cancer therapeutics. The unique mode of action, targeting a fundamental cellular process often dysregulated in cancer, continues to make the Pladienolide family a subject of intense investigation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. m.youtube.com [m.youtube.com]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. Modulating splicing with small molecular inhibitors of the spliceosome - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Modulating splicing with small molecular inhibitors of the spliceosome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. High antitumor activity of pladienolide B and its derivative in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacological Inhibition of the Spliceosome SF3b Complex by Pladienolide‐B Elicits Craniofacial Developmental Defects in Mouse and Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 9. High antitumor activity of pladienolide B and its derivative in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Microbial and Natural Metabolites That Inhibit Splicing: A Powerful Alternative for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biosynthetic Pathway of Pladienolides in Streptomyces

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pladienolides are a class of 12-membered macrolides produced by various Streptomyces species, most notably Streptomyces platensis. These natural products have garnered significant attention in the scientific community due to their potent antitumor activity, which stems from their ability to modulate the spliceosome, a crucial cellular machinery responsible for RNA splicing. This technical guide provides a comprehensive overview of the biosynthetic pathway of pladienolides, detailing the genetic and enzymatic machinery involved, quantitative production data, and key experimental methodologies.

The Pladienolide Biosynthetic Gene Cluster (BGC)

The genetic blueprint for pladienolide biosynthesis is encoded within a dedicated biosynthetic gene cluster (pld). This cluster, identified in Streptomyces platensis, contains the genes necessary for the synthesis of the polyketide backbone and its subsequent modifications.

The core of the pld BGC consists of a type I polyketide synthase (PKS) system, encoded by the genes pldAI, pldAII, pldAIII, and pldAIV. These large, multifunctional enzymes are organized into modules, each responsible for the addition and modification of a two-carbon unit to the growing polyketide chain. The pladienolide PKS system comprises a loading module and ten extension modules.[1]

Following the synthesis of the polyketide backbone, a series of post-PKS tailoring enzymes modify the molecule to produce the final pladienolide congeners. These enzymes are encoded by genes located within the pld cluster and include:

-

PldC: A putative O-acetyltransferase responsible for the acetylation of a hydroxyl group on the pladienolide core.[1]

-

PldB: A cytochrome P450 monooxygenase that catalyzes the hydroxylation of the macrolide ring at the C6 position.[1]

-

PldD: A putative epoxidase that introduces an epoxide group at the C18-C19 position of the side chain.[1]

Regulation of the pld gene cluster is controlled by a pathway-specific transcriptional activator, PldR , which belongs to the Large ATP-binding regulators of the LuxR (LAL) family. Overexpression of pldR has been shown to reactivate and enhance pladienolide production, indicating its role as a positive regulator.

The Biosynthetic Pathway of Pladienolide B

The biosynthesis of pladienolide B, a well-studied member of the pladienolide family, proceeds through a series of enzymatic steps. The current understanding of the pathway is illustrated below.

Caption: Proposed biosynthetic pathway of Pladienolide B in Streptomyces.

While the general sequence of post-PKS modifications is believed to be O-acetylation followed by hydroxylation and epoxidation, some studies suggest that O-acetylation may not be the initial step and that the tailoring enzymes may act in a different order or with some degree of promiscuity.

Quantitative Data on Pladienolide Production and Activity

Quantitative analysis of pladienolide production is crucial for optimizing fermentation processes and for understanding the efficiency of the biosynthetic pathway. The following table summarizes the reported inhibitory concentrations of various pladienolide congeners.

| Compound | Target/Assay | IC50 (µM) |

| Pladienolide B | Hypoxia-induced VEGF promoter | 0.0018 |

| Pladienolide D | Hypoxia-induced VEGF promoter | 0.0021 |

| Pladienolide A | Hypoxia-induced VEGF promoter | 0.0029 |

| Pladienolide C | Hypoxia-induced VEGF promoter | 0.018 |

| Pladienolide E | Hypoxia-induced VEGF promoter | 0.28 |

| Pladienolide F | Hypoxia-induced VEGF promoter | 2.89 |

Data compiled from various sources.

Experimental Protocols

This section provides an overview of key experimental methodologies used to elucidate the pladienolide biosynthetic pathway.

Gene Knockout via CRISPR-Cas9

The CRISPR-Cas9 system has been adapted for efficient genome editing in Streptomyces. A general workflow for generating a gene knockout in S. platensis is as follows:

Caption: General workflow for CRISPR-Cas9 mediated gene knockout in Streptomyces.

Detailed Method for pldB Knockout:

-

sgRNA Design: Design a specific single-guide RNA (sgRNA) targeting a unique 20-bp sequence within the pldB coding region, followed by a protospacer adjacent motif (PAM) sequence (NGG).

-

Homology Arm Design: Amplify ~1.5-2.0 kb DNA fragments upstream and downstream of the pldB gene to serve as homology repair templates.

-

Vector Construction: Clone the sgRNA and the two homology arms into a suitable CRISPR-Cas9 vector for Streptomyces, such as pCRISPomyces-2.

-

Conjugation: Transform the final construct into an E. coli donor strain (e.g., ET12567/pUZ8002) and perform intergeneric conjugation with S. platensis.

-

Selection and Screening: Select for exconjugants on appropriate antibiotic-containing media and screen for double-crossover events (gene knockout) by replica plating and PCR analysis.

-

Verification: Confirm the deletion of pldB by PCR and subsequent sequencing of the genomic region. The resulting mutant is expected to produce 6-dehydroxypladienolide B.[1]

Overexpression of the Transcriptional Activator pldR

Overexpression of pldR is a key strategy to enhance pladienolide production and to isolate biosynthetic intermediates.

Protocol:

-

Gene Amplification: Amplify the pldR gene from S. platensis genomic DNA using PCR with primers containing appropriate restriction sites.

-

Vector Construction: Clone the amplified pldR fragment into a suitable Streptomyces expression vector under the control of a strong constitutive promoter (e.g., ermEp*). An integrative vector (e.g., pSET152-based) is often preferred for stable expression.

-

Conjugation and Selection: Introduce the overexpression construct into S. platensis via intergeneric conjugation from an E. coli donor strain. Select for exconjugants containing the integrated plasmid.

-

Fermentation and Analysis: Cultivate the pldR-overexpressing strain and the wild-type strain under identical fermentation conditions. Extract the secondary metabolites from the culture broth and mycelium and analyze by HPLC or LC-MS to compare pladienolide production levels and to identify any newly accumulated congeners.

Precursor Feeding Studies

While specific precursor feeding studies for pladienolide biosynthesis are not extensively detailed in the available literature, a general protocol can be adapted to investigate the incorporation of labeled precursors.

Protocol:

-

Culture Preparation: Grow S. platensis in a suitable production medium.

-

Precursor Addition: At a specific time point during fermentation (e.g., late exponential phase), add a stable isotope-labeled precursor (e.g., [1-¹³C]acetate, [1-¹³C]propionate, or [methyl-¹³C]methionine) to the culture.

-

Incubation: Continue the fermentation for a defined period to allow for the incorporation of the labeled precursor into pladienolides.

-

Extraction and Analysis: Extract the pladienolides from the culture and analyze the purified compounds by mass spectrometry (MS) and/or nuclear magnetic resonance (NMR) spectroscopy to determine the position and extent of isotope incorporation. This information can help to elucidate the origin of the building blocks of the polyketide chain and the timing of specific enzymatic modifications.

Conclusion

The biosynthetic pathway of pladienolides in Streptomyces is a complex and fascinating process involving a large PKS machinery and a series of precise tailoring enzymes. Understanding this pathway at a molecular level is crucial for the rational design of novel pladienolide analogs with improved therapeutic properties. The experimental approaches outlined in this guide provide a framework for further investigation into the intricate details of pladienolide biosynthesis and for the bioengineering of these potent antitumor agents. Further research is needed to fully characterize the kinetics and substrate specificities of the biosynthetic enzymes and to unravel the complete regulatory network governing the expression of the pld gene cluster.

References

Unveiling the Molecular Target of Pladienolide D: A Technical Guide to its Identification and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pladienolides, a class of macrolides isolated from Streptomyces platensis, have garnered significant attention in the field of oncology for their potent antitumor activities. Among these, Pladienolide D and its analogues, particularly Pladienolide B, have been the subject of intensive research to elucidate their mechanism of action. This in-depth technical guide provides a comprehensive overview of the molecular target identification and characterization of this compound, offering valuable insights for researchers and professionals in drug development. Through a detailed exploration of experimental methodologies, quantitative data, and the intricate signaling pathways involved, this document serves as a core resource for understanding the therapeutic potential of this promising class of compounds.

Molecular Target Identification: Unmasking the Spliceosome as the Key Player

The journey to identify the molecular target of pladienolides has involved a combination of sophisticated biochemical and chemical biology techniques. These efforts have unequivocally identified the Splicing Factor 3b (SF3b) complex, a core component of the spliceosome, as the direct target of these macrolides.[1][2][3][4] The spliceosome is a large and dynamic molecular machine responsible for the removal of introns from pre-messenger RNA (pre-mRNA), a critical step in gene expression.[5]

Affinity-Based Approaches

Initial efforts to pinpoint the cellular binding partner of pladienolides utilized affinity-based methods. These techniques leverage the specific interaction between a ligand (in this case, a pladienolide derivative) and its protein target.

-

Affinity Chromatography: In this classic technique, a derivative of pladienolide is immobilized on a solid support, such as agarose beads, creating an "affinity matrix." A cellular lysate is then passed through this matrix. The protein target, by virtue of its specific binding to the immobilized pladienolide, is retained on the matrix while other proteins are washed away. The bound protein can then be eluted and identified using techniques like mass spectrometry.

-

Photoaffinity Labeling: This powerful technique utilizes a chemically modified pladienolide probe containing a photoreactive group and a reporter tag, such as biotin.[6][7] The probe is incubated with cells or a cell lysate, allowing it to bind to its target. Upon exposure to UV light, the photoreactive group forms a covalent bond with the target protein, permanently "labeling" it. The biotin tag then allows for the specific capture of the labeled protein using streptavidin-coated beads. Subsequent analysis by SDS-PAGE and mass spectrometry reveals the identity of the target protein. Studies using a photoaffinity/biotin (PB)-tagged pladienolide probe successfully identified a 140-kDa protein within the SF3b complex as the binding partner.[3][6]

Genetic Approaches: The Power of Resistance Mutations

Compelling evidence for SF3B1 as the direct target of pladienolides comes from the identification of resistance mutations. Cancer cell lines resistant to the cytotoxic effects of pladienolide have been found to harbor specific point mutations in the SF3B1 gene.[4][8] These mutations, often located in the binding pocket of the drug, reduce the affinity of SF3B1 for pladienolide, thereby conferring resistance. This genetic evidence provides a strong causal link between SF3B1 and the biological activity of pladienolides.

Characterization of the this compound-SF3B1 Interaction

Following the identification of SF3B1 as the molecular target, research efforts have focused on characterizing the nature of this interaction and its functional consequences.

Inhibition of Pre-mRNA Splicing

Pladienolides exert their antitumor effects by directly inhibiting the catalytic activity of the spliceosome.[6] By binding to the SF3B1 subunit of the U2 small nuclear ribonucleoprotein (snRNP), pladienolides interfere with the early stages of spliceosome assembly, specifically the stable association of the U2 snRNP with the branch point sequence of the pre-mRNA.[5] This disruption leads to the accumulation of unspliced pre-mRNA transcripts and the generation of aberrant mRNA molecules, ultimately resulting in cell cycle arrest and apoptosis.

Quantitative Analysis of Biological Activity

Table 1: IC50 Values of Pladienolide B in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Reference(s) |

| HeLa | Cervical Cancer | ~1.5 - 2 | [2][9] |

| K562 | Chronic Myeloid Leukemia | 25 | [1] |

| HEL | Erythroleukemia | 1.5 | [1] |

| MKN-1 | Gastric Cancer | 0.6 | [10][11] |

| MKN-7 | Gastric Cancer | 4.0 | [10][11] |

| MKN-28 | Gastric Cancer | 1.0 | [10][11] |

| MKN-45 | Gastric Cancer | 0.8 | [10][11] |

| NUGC-3 | Gastric Cancer | 2.8 | [10][11] |

| NUGC-4 | Gastric Cancer | 0.6 | [10][11] |

Downstream Signaling Pathways: The Cellular Consequences of Splicing Inhibition

The inhibition of pre-mRNA splicing by this compound triggers a cascade of cellular events, culminating in cell cycle arrest and apoptosis. Understanding these downstream signaling pathways is crucial for comprehending the full spectrum of its antitumor activity.

Apoptosis Induction

Pladienolide-induced apoptosis is a key mechanism of its cancer cell-killing activity. The accumulation of improperly spliced mRNAs and the subsequent disruption of protein homeostasis activate intrinsic apoptotic pathways. In HeLa cells, inhibition of SF3B1 by Pladienolide B leads to an increased ratio of the pro-apoptotic TAp73 isoform to the anti-apoptotic ΔNp73 isoform.[12] This shift in the p73 balance contributes to the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.[12] The increased Bax/Bcl-2 ratio promotes the release of cytochrome c from the mitochondria, which in turn activates caspase-3, a key executioner of apoptosis.[12]

References

- 1. Apoptosis induction and cell cycle arrest of pladienolide B in erythroleukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. Splicing factor SF3b as a target of the antitumor natural product pladienolide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biological validation that SF3b is a target of the antitumor macrolide pladienolide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Coherence between Cellular Responses and in Vitro Splicing Inhibition for the Anti-tumor Drug Pladienolide B and Its Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. High antitumor activity of pladienolide B and its derivative in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. High antitumor activity of pladienolide B and its derivative in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Biological activity of Pladienolide D as a splicing inhibitor

An In-depth Technical Guide to the Biological Activity of Pladienolide D as a Splicing Inhibitor

Introduction: Pre-mRNA Splicing and the Spliceosome

In eukaryotic gene expression, the process of pre-messenger RNA (pre-mRNA) splicing is a critical step for the maturation of mRNA. This intricate process is carried out by the spliceosome, a large and dynamic ribonucleoprotein (RNP) complex. The spliceosome recognizes and excises non-coding sequences (introns) from pre-mRNA and ligates the coding sequences (exons) to produce a mature mRNA transcript ready for translation. The spliceosome is composed of five small nuclear RNAs (snRNAs: U1, U2, U4, U5, and U6) and over 100 proteins, which assemble in a stepwise manner onto the pre-mRNA.

The fidelity of splicing is paramount for normal cellular function. Aberrant splicing is now recognized as a hallmark of various diseases, including many types of cancer.[1] Mutations in core components of the spliceosome, or dysregulation of their activity, can lead to the production of oncogenic protein isoforms, making the spliceosome an attractive therapeutic target.[2]

The SF3B Complex: A Key Therapeutic Target

Within the spliceosome, the Splicing Factor 3b (SF3B) complex is a core component of the U2 small nuclear ribonucleoprotein (snRNP).[3] It plays an essential role in the early stages of spliceosome assembly by recognizing the branch point sequence (BPS) within the intron.[4] The SF3B1 subunit, a large 145 kDa protein, is a central player in this complex and has been identified as the direct molecular target for a class of potent anti-tumor natural products, including Pladienolides.[2][5] Given that SF3B1 is one of the most frequently mutated splicing factors in cancers like myelodysplastic syndromes and chronic lymphocytic leukemia, it has emerged as a significant target for drug development.[6][7]

This compound: A Potent SF3B1 Modulator

Pladienolides are a class of 12-membered macrolides first isolated from the engineered strain Streptomyces platensis Mer-11107.[7][8] Among these, Pladienolide B and this compound have demonstrated potent antitumor activities both in vitro and in vivo.[9] These compounds exert their biological effect by directly binding to the SF3B1 subunit of the SF3B complex.[2][10] This interaction interferes with the conformation of SF3B1 required for its function, ultimately stalling the splicing process.[5][11] this compound is produced via the 16-hydroxylation of Pladienolide B.[8] Both Pladienolide B and D exhibit similar potencies in their splicing inhibition and anti-proliferative effects.[6][9]

Mechanism of Action

This compound binds to a tunnel-like cavity formed between the HEAT repeats of SF3B1 and the partner protein PHF5A.[1][12] This binding event locks SF3B1 in an "open" conformation, which prevents the conformational changes necessary for stable association with the intron branch point adenosine.[11][12] This inhibition occurs at an early, ATP-dependent stage of spliceosome assembly, leading to the accumulation of the pre-spliceosomal 'A' complex and preventing its transition into the catalytically active 'B' complex.[3][5] The result is a global disruption of pre-mRNA splicing, leading to intron retention and the generation of non-functional mRNA transcripts.[2][13]

Quantitative Biological Activity

The anti-proliferative activity of Pladienolides is highly correlated with their ability to inhibit splicing.[14] The potency is typically measured by the half-maximal inhibitory concentration (IC50) in cell viability assays and in vitro splicing assays. While much of the published data focuses on the closely related Pladienolide B, this compound is reported to have similar potency.[6][9]

Table 1: In Vitro Splicing Inhibition

| Compound | Assay System | Substrate | IC50 | Reference |

| Pladienolide B | HeLa Nuclear Extract | Adenovirus major late pre-mRNA | ~100 nM | [6] |

| Pladienolide B | HeLa Nuclear Extract | MINX pre-mRNA | ~50-100 nM | [5] |

Table 2: Anti-proliferative Activity (IC50)

| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |

| Pladienolide B | HEL | Erythroleukemia | 1.5 nM | [15] |

| Pladienolide B | K562 | Erythroleukemia | 25 nM | [15] |

| Pladienolide B | Gastric Cancer Cell Lines (mean of 6) | Gastric Cancer | 1.6 nM | [10] |

| Pladienolide B Derivative (E7107) | Gastric Cancer Cell Lines (mean of 6) | Gastric Cancer | 1.2 nM | [10] |

| Pladienolide B | HeLa | Cervical Cancer | ~1.3 - 13.9 µM (varies by study) | [16] |

| Pladienolide B | Primary Cultured Gastric Cancer Cells (mean of 12) | Gastric Cancer | 4.9 nM | [10] |

Note: The derivative E7107 is a synthetic analog of this compound.[10]

Key Experimental Methodologies

Evaluating the activity of a splicing inhibitor like this compound involves a series of specialized biochemical and cell-based assays.

In Vitro Splicing Assay

This assay directly measures the ability of a compound to inhibit the spliceosome's catalytic activity in a cell-free system.

Protocol:

-

Preparation of Nuclear Extract: HeLa cell nuclear extract, which contains all the necessary splicing factors, is prepared using established protocols (e.g., Dignam method).[5]

-

Pre-mRNA Substrate Synthesis: A pre-mRNA substrate, commonly derived from the adenovirus major late (AdML) transcript, is synthesized via T7 run-off transcription.[6] The substrate is internally labeled with [α-³²P]UTP for visualization.[6]

-

Splicing Reaction: The reaction is assembled in a buffer containing potassium glutamate, magnesium acetate, ATP, and creatine phosphate.[5] The ³²P-labeled pre-mRNA substrate (~5-10 nM) is incubated with HeLa nuclear extract (typically 50% v/v) at 30°C.[6]

-

Inhibitor Addition: this compound (or other test compounds), dissolved in a vehicle like DMSO, is added to the reaction mixture at various concentrations. A DMSO-only reaction serves as the negative control.[6]

-

RNA Extraction and Analysis: After incubation (typically 30-60 minutes), the reaction is stopped, and RNA is extracted using methods like phenol-chloroform extraction or TRIzol.[5][6]

-

Visualization: The extracted RNA products (pre-mRNA, mRNA, splicing intermediates) are separated by size using denaturing polyacrylamide gel electrophoresis (PAGE).[6] The gel is then visualized by phosphorimaging.

-

Quantification: The intensity of the bands corresponding to pre-mRNA and mature mRNA are quantified. Splicing efficiency is calculated as the ratio of mRNA to total RNA (mRNA + pre-mRNA).[5] IC50 values are determined by plotting splicing efficiency against inhibitor concentration.[6]

Cell Viability / Proliferation Assay

These assays measure the cytotoxic or cytostatic effects of the inhibitor on cancer cell lines.

Protocol (MTS Assay Example):

-

Cell Seeding: Cancer cells (e.g., HeLa, MCF-7) are seeded into 96-well plates at a specific density (e.g., 3,000 cells/well) and allowed to adhere overnight.[13]

-

Compound Treatment: Cells are treated with a serial dilution of this compound for a specified period (e.g., 48 or 72 hours).[13] Wells with untreated cells or vehicle (DMSO) serve as controls.

-

Reagent Addition: After incubation, a tetrazolium compound solution (like CellTiter 96 AQueous One Solution Reagent) is added to each well.[13]

-

Incubation: The plate is incubated for 1-4 hours at 37°C. During this time, viable cells with active metabolism convert the tetrazolium compound into a colored formazan product.[13]

-

Measurement: The absorbance of the formazan product is measured using a 96-well plate reader at a specific wavelength (e.g., 490 nm).[13]

-

Data Analysis: The absorbance values are normalized to the control wells to determine the percentage of cell viability. The IC50 value is calculated by fitting the dose-response curve using non-linear regression.

Downstream Cellular Effects

The inhibition of splicing by this compound triggers a cascade of cellular events, ultimately leading to cell death and proliferation arrest in cancer cells.

-

Cell Cycle Arrest: Treatment with Pladienolide B has been shown to induce cell cycle arrest in either the G0/G1 or G2/M phase, depending on the cell line.[2][15] This prevents cancer cells from progressing through the cell division cycle.

-

Apoptosis Induction: Splicing inhibition leads to the induction of programmed cell death (apoptosis).[2] This can be mediated by altering the splicing of key apoptosis-regulating genes. For example, in HeLa cells, Pladienolide B treatment was shown to modulate the splicing of p73, leading to an altered Tap73/ΔNp73 ratio, which in turn affects the Bax/Bcl-2 ratio, cytochrome c release, and caspase-3 activation, culminating in apoptosis.[2]

-